molecular formula C17H18N4O2S B2870397 N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-phenylmethanesulfonamide CAS No. 2097913-64-7

N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-phenylmethanesulfonamide

Cat. No.: B2870397
CAS No.: 2097913-64-7
M. Wt: 342.42
InChI Key: MZNJUTYSAFKYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-phenylmethanesulfonamide is a chemical compound with the CAS Registry Number 2097913-64-7 and a molecular formula of C17H18N4O2S, corresponding to a molecular weight of 342.42 g/mol . The compound features a 1-methyl-1H-pyrazol-4-yl group linked to a pyridine ring, which is a scaffold observed in various biomedical research contexts. For instance, similar structural motifs containing the 1-methyl-1H-pyrazole and pyridine subunits have been investigated in scientific literature for their potential as inhibitors of kinases like FLT3-ITD and BCR-ABL, which are relevant in cancer research, particularly for acute myeloid leukemia (AML) . This suggests its potential utility as a building block in medicinal chemistry and drug discovery programs. As a sulfonamide derivative, it may serve as a key intermediate for the synthesis of more complex molecules for biological evaluation. This product is listed as available for procurement in various quantities for research purposes . This compound is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-21-12-16(11-19-21)17-8-7-15(9-18-17)10-20-24(22,23)13-14-5-3-2-4-6-14/h2-9,11-12,20H,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNJUTYSAFKYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Findings Summary

N-{[6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-phenylmethanesulfonamide is a structurally complex molecule requiring multistep synthesis. Primary methods involve nucleophilic substitution, cross-coupling reactions, and sulfonamide bond formation. Key intermediates include 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine and phenylmethanesulfonyl chloride. Reaction optimization studies demonstrate yield improvements through palladium catalysis and temperature control. Analytical validation via $$ ^1H $$-NMR, HPLC-MS, and X-ray crystallography confirms structural integrity.

Synthetic Route Design and Reaction Mechanisms

Core Pyridine-Pyrazole Intermediate Synthesis

The 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine intermediate is synthesized via Suzuki-Miyaura cross-coupling. A halogenated pyridine derivative (e.g., 6-bromopyridin-3-ylmethanol) reacts with 1-methyl-1H-pyrazol-4-ylboronic acid under palladium catalysis. Typical conditions involve Pd(PPh$$3$$)$$4$$ (2 mol%), K$$2$$CO$$3$$ (3 equiv), and a 1,4-dioxane/water solvent system at 80°C for 12 hours. Post-coupling, the alcohol is oxidized to a carbonyl group using MnO$$2$$ and subsequently converted to an amine via reductive amination with NaBH$$4$$ and NH$$_4$$OAc.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
Catalyst Base Solvent Temp (°C) Yield (%)
Pd(PPh$$3$$)$$4$$ K$$2$$CO$$3$$ 1,4-Dioxane 80 78
PdCl$$_2$$(dppf) Cs$$2$$CO$$3$$ Toluene 100 65
Pd(OAc)$$_2$$ NaHCO$$_3$$ DMF 120 42

Sulfonamide Bond Formation

The final step involves reacting the amine intermediate with phenylmethanesulfonyl chloride. Dichloromethane (DCM) serves as the solvent, with triethylamine (2.5 equiv) as the base to scavenge HCl. Reaction proceeds at 0°C to room temperature over 4 hours, achieving yields of 85–92%. Excess sulfonyl chloride (1.2 equiv) ensures complete conversion.

Reaction Scheme:

$$
\text{Amine Intermediate} + \text{PhCH}2\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{this compound}
$$

Alternative Pathways and Comparative Analysis

Direct Alkylation of Pyrazole

An alternative route alkylates 4-iodo-1-methyl-1H-pyrazole with 6-(aminomethyl)pyridin-3-ylboronic acid. This method uses CuI/L-proline catalysis in DMSO at 60°C, yielding 70–75% product. However, regioselectivity challenges arise due to competing N- vs. C-alkylation, necessitating careful stoichiometric control.

Solid-Phase Synthesis

Immobilized sulfonyl resins enable stepwise assembly. Wang resin-bound phenylmethanesulfonate reacts with the amine intermediate under microwave irradiation (100°C, 30 min), followed by cleavage with TFA/DCM (1:1). This approach achieves 88% purity but requires specialized equipment.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel chromatography (EtOAc/hexanes, 3:7 → 1:1 gradient). For high-purity batches (>99%), reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) is utilized.

Table 2: Analytical Data Comparison
Parameter Value Method
Molecular Weight 372.44 g/mol HRMS (ESI+)
Purity 99.2% HPLC (254 nm)
Melting Point 158–160°C Differential Scanning Calorimetry
$$ ^1H $$-NMR (δ) 8.71 (s, 1H, pyrazole), 4.42 (s, 2H, CH$$_2$$) DMSO-d$$_6$$

Challenges and Mitigation Strategies

Regioselectivity in Cross-Coupling

Competing C-2 vs. C-4 coupling on pyrazole is mitigated using bulky ligands (e.g., XPhos) and low temperatures.

Sulfonamide Hydrolysis

Moisture-sensitive intermediates require anhydrous conditions. Molecular sieves (4Å) are added during sulfonyl chloride reactions to prevent hydrolysis.

Industrial-Scale Considerations

Kilogram-scale synthesis employs continuous flow reactors for Suzuki-Miyaura coupling, reducing Pd leaching to <5 ppm. Solvent recovery systems (e.g., thin-film evaporation) enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-phenylmethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited tumor growth .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Core Structure Key Substituents Molecular Formula
Target Compound Pyridine - 6-(1-methyl-1H-pyrazol-4-yl)
- 3-(Phenylmethanesulfonamide)
Likely C₁₇H₁₈N₄O₂S
N-(Phenylcarbamoyl)-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide Pyridine - 4-(3,4,5-trimethyl-1H-pyrazol-1-yl)
- Phenylcarbamoyl sulfonamide
C₁₈H₁₉N₅O₃S
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide Pyrazolopyrimidine-Chromenone - Fluoro-substituted chromenone
- Methanesulfonamide
C₂₉H₂₃F₂N₅O₄S
Cirtuvivint (2-(4-methylpiperazin-1-yl)-N-[6-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-yl]pyridine-4-carboxamide) Isoquinoline-Pyridine - 6-(1-methylpyrazole)
- 4-(4-methylpiperazine)carboxamide
C₂₄H₂₅N₅O

Key Observations :

  • The target compound’s pyridine-pyrazole scaffold is shared with cirtuvivint , but it lacks the piperazine-carboxamide moiety, which may reduce kinase selectivity but improve solubility.
  • Fluorinated chromenone in introduces strong electron-withdrawing effects and π-stacking capacity, absent in the target compound.

Physicochemical Properties

Property Target Compound Compound from Compound from
Melting Point (°C) Not reported 161–164 252–255
Molecular Weight ~342.4 g/mol 397.44 g/mol 603.0 g/mol
Sulfonamide Type Phenylmethane Phenylcarbamoyl Methane

Insights :

  • The higher melting point of (252–255°C) suggests stronger intermolecular interactions (e.g., hydrogen bonding from the amino group) compared to the target compound.
  • Lower molecular weight of the target compound may confer better bioavailability than but less metabolic stability than .

Biological Activity

N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-phenylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrazole ring and a pyridine moiety, which are known for their biological activity. The molecular formula is C16H18N4O2S, and its structural representation can be summarized as follows:

\text{N 6 1 methyl 1H pyrazol 4 yl pyridin 3 yl methyl}-1-phenylmethanesulfonamide}

Research indicates that this compound acts as a calcimimetic agent , influencing calcium-sensing receptors (CaSR) in various tissues. The modulation of CaSR can lead to significant physiological responses, including alterations in parathyroid hormone (PTH) secretion, which is crucial for calcium homeostasis.

Pharmacological Effects

  • Calcimimetic Activity : The compound has been shown to enhance the sensitivity of CaSR to extracellular calcium, leading to decreased PTH levels. This property is particularly beneficial in treating conditions like secondary hyperparathyroidism.
  • Antiproliferative Effects : Studies have indicated that compounds with similar structures exhibit antiproliferative effects on cancer cell lines, suggesting potential applications in oncology.
  • Neuroprotective Properties : Emerging evidence suggests that the compound may have neuroprotective effects, possibly through modulation of neurotransmitter release or protection against oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

StudyFindings
Study 1 (PubMed 19835382)Identified structure-activity relationships (SAR) for pyrazole derivatives as calcimimetics; demonstrated efficacy in vivo models for secondary hyperparathyroidism treatment.
Study 2 Investigated antiproliferative effects on various cancer cell lines; results indicated significant inhibition of cell growth at certain concentrations.
Study 3 Explored neuroprotective effects in animal models; suggested potential mechanisms involving antioxidant pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.